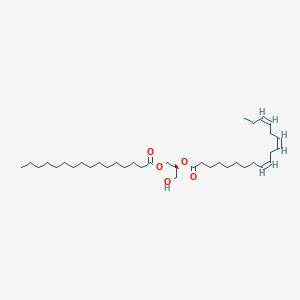
DG(16:0/18:3(9Z,12Z,15Z)/0:0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2], also known as DAG(16:0/18:3) or diacylglycerol(16:0/18:3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:3(9Z, 12Z, 15Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/18:3(9Z, 12Z, 15Z)) pathway. DG(16:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:3(9Z, 12Z, 15Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:3(9Z, 12Z, 15Z)/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:3(9Z, 12Z, 15Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:0/18:3(9Z,12Z,15Z)/0:0) is a diglyceride.
Wissenschaftliche Forschungsanwendungen
Hydrological Cycle and Gas Exchange Studies
The D/H and (18)O/(16)O ratios in atmospheric water vapor, related to DG(16:0/18:3(9Z,12Z,15Z)/0:0), provide insights into the hydrological cycle and gaseous exchange processes between terrestrial vegetation and the atmosphere. This understanding is critical in climatology and environmental science (Wen et al., 2008).Energy Production and Emission Prediction
The use of DG (diesel electric generators) significantly impacts air pollution and greenhouse gas emissions, especially CO2. Predictive models using artificial neural networks have been developed to forecast the CO/CO2 ratio and emissions from DGs, thus aiding in environmental management and policy (Ganesan et al., 2015).Self-Diffusion Coefficient Studies in Molecular Liquids
Research on the self-diffusion coefficients of various molecular liquids, including water, is vital for understanding molecular motion in liquids. This research has implications in areas like material science and chemical engineering (Holz et al., 2000).Testing Non-Newtonian Gravity
Experimental methods using dynamic gravity field generators (DFG) and interferometric sensors offer opportunities to test violations of Newton's 1/r^2 law in physics. This research has significant implications in theoretical physics and gravitational studies (Raffai et al., 2011).Power System Optimization and Management
Distributed generation technologies (DG) are revolutionizing electric power systems. They offer operational and economic benefits by providing power close to load sites, thus enhancing the efficiency and reliability of power systems (El-Khattam & Salama, 2004).Safeguards in Nuclear Material Handling
Delayed gamma-ray spectroscopy (DGS) is a technique used in nondestructive assay of nuclear materials. It helps determine the composition of nuclear material, playing a crucial role in nuclear safety and management (Rodriguez et al., 2019).Enhancing Microstrip Patch Performance
Defected ground structure (DGS)-integrated microstrip patches are used to improve polarization purity in radiated fields, relevant in telecommunications and signal processing (Kumar & Guha, 2014).Pharmacological Research and Drug Discovery
Diacylglycerol kinase (DGK) phosphorylates diacylglycerol (DG) to produce phosphatidic acid, which is crucial in medical research related to cancer, diabetes, neuronal disorders, and immune responses (Sakane et al., 2017).
Eigenschaften
Produktname |
DG(16:0/18:3(9Z,12Z,15Z)/0:0) |
|---|---|
Molekularformel |
C37H66O5 |
Molekulargewicht |
590.9 g/mol |
IUPAC-Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35,38H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5-,13-11-,18-17-/t35-/m0/s1 |
InChI-Schlüssel |
UHPKYXAUVQOHQL-DSZXWZEOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)
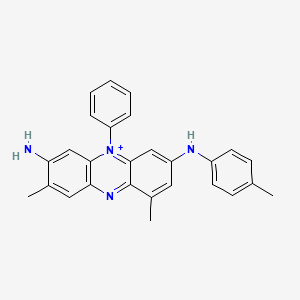
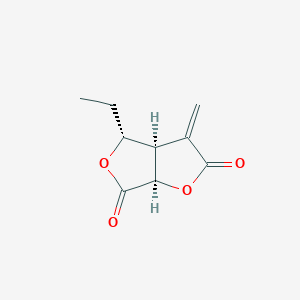
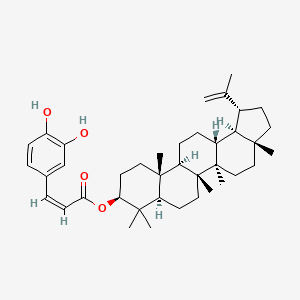
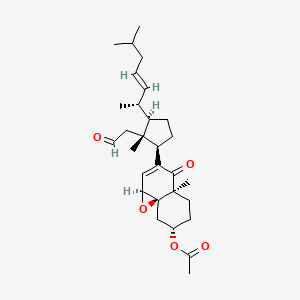
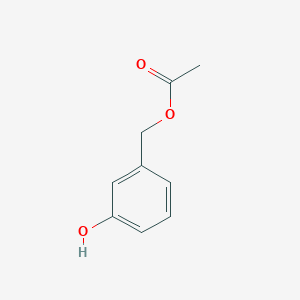
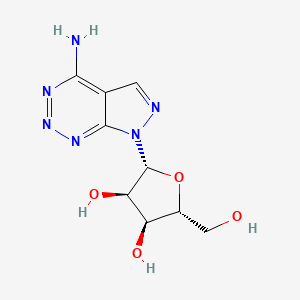
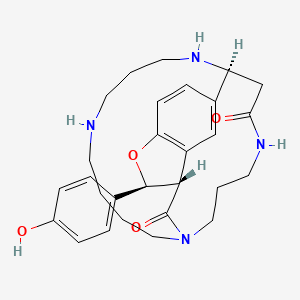
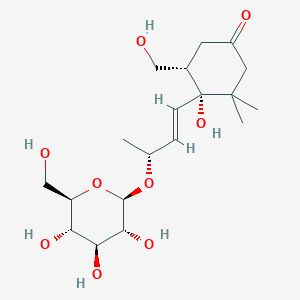
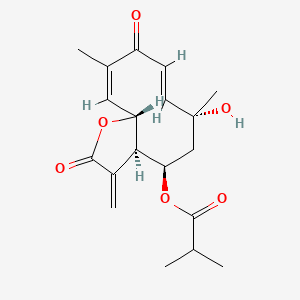
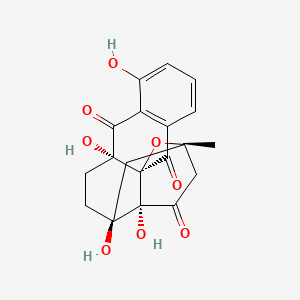
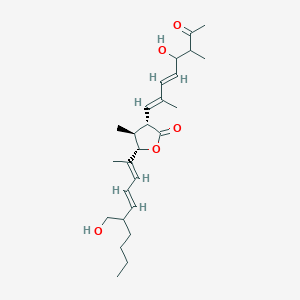
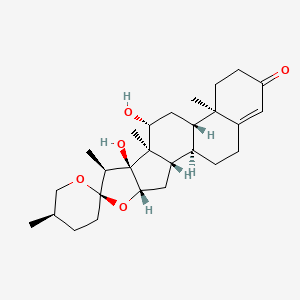
![(2E,4E)-5-[2-Methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene-6-yl)cyclopropyl]-3-methyl-2,4-pentadienoic acid](/img/structure/B1244575.png)